Methyl 5-oxotridecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
689-68-9 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 5-oxotridecanoate |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17-2/h3-12H2,1-2H3 |
InChI Key |
PHDIUDLOLRVDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Contextualization Within the Field of Oxo Fatty Acid Esters
Oxo-fatty acid esters are derivatives of fatty acids that contain one or more ketone (oxo) groups along their aliphatic chain, in addition to the characteristic ester group. These compounds are found in nature and can also be synthesized in the laboratory for specific research purposes. The position of the oxo group along the carbon chain is a key determinant of the molecule's chemical properties and reactivity.
Saturated oxo-fatty acids (SOFAs) and their corresponding esters are a class of lipids with largely unexplored biological properties. mdpi.com They are recognized as minor but important constituents in various natural sources. For instance, a variety of saturated oxo-fatty acids, with chain lengths from 9 to 22 carbons, have been identified in cheese, where they may act as precursors to methyl ketones that contribute to flavor. cambridge.org
The reactivity of oxo-fatty acid esters is characterized by the chemistry of both the ketone and the ester functionalities. The ketone group can undergo reduction to a secondary alcohol, while the ester group can be hydrolyzed to a carboxylic acid and an alcohol. mdpi.com These reactions are fundamental in organic synthesis, allowing for the modification of these molecules to create a diverse range of derivatives. mdpi.com The study of specific molecules like Methyl 5-oxotridecanoate provides valuable insight into the behavior and potential of this entire class of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 689-68-9 |
| Molecular Formula | C₁₄H₂₆O₃ |
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Keto-tridecanoic acid methyl ester, 5-Oxo-tridecanoic acid methyl ester |
This data is compiled from chemical databases. molbase.com
Rationale for Academic Investigation of Methyl 5 Oxotridecanoate
The primary rationale for the academic investigation of Methyl 5-oxotridecanoate stems from its utility as a synthetic intermediate in organic chemistry. Its bifunctional nature, containing both a ketone and an ester, allows it to be a building block for more complex molecules.
Research has demonstrated the synthesis of this compound from precursors like ethyl acetoacetate (B1235776) and 1-bromononane. thieme-connect.de It serves as a precursor itself in subsequent chemical reactions. For example, it has been used in base-catalyzed condensation reactions to produce other complex organic structures. One study reports an 84.4% yield for such a condensation reaction involving this compound. oup.com Another highlights its use in preparing 15-Henicosyn-11-one, a component in the synthesis of insect pheromones. oup.com
The synthesis of oxo-fatty acid esters can be achieved through various methods, including the Fischer esterification of the corresponding oxo-acid, or through more modern photochemical methods. mdpi.com For instance, a green, metal-free photochemical protocol has been developed for the hydroacylation of olefins to produce saturated oxo-fatty acids, which are then easily converted to their methyl esters. mdpi.com Furthermore, biocatalytic methods using whole-cell catalysts with engineered enzymes are being developed for a more sustainable production of hydroxy- or keto-fatty acid methyl esters. rwth-aachen.de
Overview of Emerging Research Trajectories for Long Chain Oxo Esters
De Novo Synthetic Routes to this compound
De novo synthesis, meaning "from the beginning," involves constructing the target molecule from simpler, readily available starting materials. nih.govreactome.orgrsc.org
Total Synthesis Strategies for the Oxotridecanoate Skeleton
The fundamental challenge in synthesizing this compound is the construction of the 13-carbon chain with a carbonyl group at a specific position. One common strategy involves the coupling of smaller carbon fragments. For instance, a Grignard reagent could be used to create the carbon-carbon bonds necessary to form the tridecanoate (B1259635) skeleton. smolecule.com Another approach is the acylation of a suitable enolate or enamine with an acyl halide. For example, the enamine of a cyclic ketone like cyclododecanone (B146445) can be reacted with an acid halide to build a long-chain keto acid intermediate. google.com
A notable method for creating β-keto esters, which are structurally related to the target molecule, involves the reaction of ketones with ethyl chloroformate. acs.org While not a direct synthesis of a 5-keto ester, this highlights a general strategy for introducing a keto-ester functionality. The synthesis of long-chain β-diketones has also been explored, providing further insight into methods for constructing complex carbon chains with multiple carbonyl groups. acs.org
Chemo- and Regioselective Approaches to the 5-Oxo Functionality
Introducing the ketone at the C-5 position specifically requires high regioselectivity. One strategy involves the oxidation of a precursor with a hydroxyl group at the C-5 position. However, controlling the position of this initial hydroxylation can be challenging.
Enzymatic approaches offer a high degree of selectivity. For example, cytochrome P450 monooxygenases can catalyze the hydroxylation of fatty acids at specific positions. acs.orgd-nb.info While direct synthesis of 5-hydroxy tridecanoic acid via this method is not explicitly detailed for this specific molecule, the principle of using enzymes to achieve regioselective oxidation is well-established for other fatty acids. Subsequent oxidation of the resulting alcohol to a ketone would yield the desired 5-oxo functionality.
Chemical methods for selective oxidation often rely on the presence of other functional groups to direct the reaction. For instance, if a double bond were present at a specific location in the carbon chain, it could be converted to a ketone through ozonolysis or other oxidative cleavage methods. helsinki.fi
Functional Group Interconversions in the Synthesis of this compound Precursors
Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another. researchgate.netvanderbilt.eduorganic-chemistry.orgimperial.ac.uk In the context of this compound synthesis, a common precursor would be 5-oxotridecanoic acid. chemsrc.com The synthesis of this acid could involve the oxidation of a corresponding alcohol or the hydrolysis of a nitrile.
For instance, if a synthetic route provides a 13-carbon chain with a hydroxyl group at the C-5 position, this alcohol can be oxidized to the corresponding ketone using a variety of reagents such as pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.
Another example of FGI is the conversion of a carboxylic acid to an acid chloride, which is a more reactive intermediate for subsequent reactions like esterification. pjoes.com
Esterification Techniques for Methyl Ester Formation
Once the 5-oxotridecanoic acid is obtained, the final step is esterification to form the methyl ester.
Fischer Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. smolecule.comvulcanchem.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. acs.org
Reaction with Diazomethane (B1218177): While highly effective, the use of diazomethane is often avoided due to its toxicity and explosive nature. It reacts rapidly with carboxylic acids to form methyl esters with no byproducts other than nitrogen gas.
Use of Activating Agents: Carboxylic acids can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate esterification under milder conditions. researchgate.net
Catalytic Systems in the Synthesis of Oxo-Fatty Acid Esters
Catalysis plays a crucial role in improving the efficiency and sustainability of organic syntheses.
Acid Catalysis: As mentioned in Fischer esterification, strong Brønsted acids are common catalysts. researchgate.net Heterogeneous acid catalysts, such as ion-exchange resins or sulfated zirconia, are also employed to simplify product purification. researchgate.net
Base Catalysis: Transesterification, the conversion of one ester to another, is often catalyzed by bases. rsc.org For example, a different ester of 5-oxotridecanoic acid could be converted to the methyl ester by reaction with methanol in the presence of a base like sodium methoxide.
Metal Catalysis: Lewis acids like zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. acs.org Transition metal catalysts are also used in various C-C bond-forming reactions that could be applied to the synthesis of the carbon skeleton.
Biocatalysis: Enzymes, particularly lipases, are increasingly used as catalysts for esterification and transesterification due to their high selectivity and mild reaction conditions. rwth-aachen.denih.govmdpi.com For instance, an engineered P450 monooxygenase and an alcohol dehydrogenase have been used in a whole-cell cascade reaction to produce hydroxy- and keto-fatty acid methyl esters. rwth-aachen.denih.gov
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and cycloadditions are generally preferred over substitutions and eliminations, which generate byproducts.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. Water is an ideal green solvent, and research is ongoing to develop reactions that can be performed in aqueous media. frontiersin.org Solvent-free reactions, where the reactants themselves act as the solvent, are also a key green chemistry strategy. researchgate.net
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes reduce reaction times and energy input. researchgate.netrsc.org
Use of Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting fossil fuels. Fatty acids themselves can be sourced from natural oils and fats. mdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and can be recycled and reused. acs.orgresearchgate.net Biocatalysis, in particular, offers a highly sustainable approach to chemical synthesis. rwth-aachen.denih.govmdpi.com
Reactions of the Ketone Functionality at C-5
The ketone group at the C-5 position is a key site for nucleophilic addition and redox reactions, enabling the introduction of new functional groups and modification of the carbon skeleton.
The carbonyl group of the ketone can be readily reduced to a secondary alcohol or completely removed. Conversely, while the ketone itself is at a relatively high oxidation state, reactions targeting adjacent carbons can be considered.
Reductions: The reduction of the 5-keto group to a 5-hydroxyl group is a common transformation, typically achieved using metal hydride reagents. The choice of reagent can influence the stereochemical outcome if a chiral center is desired.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol (methyl 5-hydroxytridecanoate) without affecting the methyl ester moiety. youtube.com
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. smolecule.com While it will effectively reduce the ketone, it will also simultaneously reduce the methyl ester to a primary alcohol, yielding tridecane-1,5-diol. youtube.com
Oxidations: The ketone functional group itself is resistant to further oxidation without cleaving the carbon-carbon bond. However, oxidative reactions can occur at adjacent positions. For instance, the Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This reaction typically uses peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Depending on which side of the carbonyl group the oxygen is inserted, two different ester products could be formed. Based on the migratory aptitude of the alkyl groups (secondary > primary), the oxygen would preferentially insert between the carbonyl carbon and the C-6 carbon, yielding an ester derived from a secondary alcohol. youtube.com
| Reaction Type | Reagent | Product | Notes |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Methyl 5-hydroxytridecanoate | Selective for the ketone; the ester is unaffected. youtube.com |
| Ketone & Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tridecane-1,5-diol | Reduces both the ketone and the ester. youtube.com |
| Baeyer-Villiger Oxidation | m-CPBA (meta-chloroperoxybenzoic acid) | Ester product (e.g., 4-octyl-dihydrofuran-2-one) | Converts the ketone to an ester. youtube.com |
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The α-carbons (C-4 and C-6) are acidic and can be deprotonated to form enolates, which are themselves potent nucleophiles.
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo a self-condensation reaction or a crossed-aldol condensation with another carbonyl compound. youtube.commasterorganicchemistry.com For example, treatment with a base like sodium hydroxide (B78521) would generate an enolate at either the C-4 or C-6 position, which could then attack the C-5 carbonyl of another molecule. Subsequent dehydration of the resulting aldol addition product would lead to the formation of an α,β-unsaturated ketone. youtube.com
Wittig Reaction: The ketone can be converted to an alkene using a phosphorus ylide (Wittig reagent). youtube.com This reaction is a powerful tool for forming a carbon-carbon double bond at the C-5 position, allowing for the synthesis of various unsaturated derivatives.
Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone results in the formation of a tertiary alcohol. electronicsandbooks.com This reaction extends the carbon skeleton and introduces a new alkyl, aryl, or vinyl group at the C-5 position.
The ketone functionality serves as a handle for introducing other groups that can facilitate further transformations. This is particularly useful in the synthesis of complex molecules like insect pheromones, where related keto-esters are common starting materials. researchgate.netoup.comresearchgate.net
Formation of Imines and Enamines: The ketone can react with primary or secondary amines under mildly acidic conditions to form imines or enamines, respectively. youtube.com These nitrogen-containing derivatives can then undergo further reactions, such as reduction to form amines or alkylation.
Ketalization: Reaction with an alcohol or a diol in the presence of an acid catalyst converts the ketone into a ketal. This transformation is often used as a protecting group strategy to mask the reactivity of the ketone while other parts of the molecule are being modified. The ketal can be easily removed by hydrolysis with aqueous acid. youtube.com
Thioacetal Formation: Similar to ketalization, reaction with thiols or dithiols forms thioacetals. Thioacetals are valuable synthetic intermediates as they can be desulfurized using reagents like Raney Nickel, effectively removing the original carbonyl oxygen and reducing the ketone to a methylene (B1212753) group (a CH₂ unit).
| Reaction | Reagents | Intermediate/Product | Purpose |
| Aldol Condensation | Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone | C-C bond formation, synthesis of conjugated systems. youtube.com |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Conversion of C=O to C=C. youtube.com |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol | C-C bond formation, introduction of R group. electronicsandbooks.com |
| Ketalization | R'OH, H⁺ | Ketal | Protection of the ketone group. youtube.com |
Transformations Involving the Methyl Ester Moiety
The methyl ester group is another reactive site, primarily susceptible to nucleophilic acyl substitution reactions.
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl group from an alcohol. scielo.br This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., sulfuric acid) and a large excess of another alcohol (R'-OH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. scielo.brmasterorganicchemistry.com The new alcohol then attacks the carbonyl carbon, and after a series of proton transfers, methanol is eliminated, yielding the new ester. masterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base, such as the alkoxide corresponding to the new alcohol (R'O⁻), can also catalyze the reaction. masterorganicchemistry.com The alkoxide directly attacks the carbonyl carbon in a nucleophilic acyl substitution. To drive the reaction to completion, the new alcohol is often used as the solvent. masterorganicchemistry.com
This reaction is fundamental in various industrial processes, such as the production of biodiesel from fatty acid methyl esters. e3s-conferences.org
Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid (5-oxotridecanoic acid) and methanol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. It is an equilibrium process that is driven to completion by using a large excess of water. libretexts.org
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used. libretexts.orgyoutube.com The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol. youtube.com The resulting carboxylate is deprotonated and thus unreactive towards nucleophilic attack, driving the reaction to completion. Acidification of the reaction mixture in a subsequent step is required to obtain the free carboxylic acid. The formation of soaps from fats (triglycerides) is a classic example of saponification. youtube.com
| Reaction | Conditions | Product(s) | Key Feature |
| Transesterification | R'-OH, Acid or Base Catalyst | New Ester + Methanol | Exchange of the alkoxy group. scielo.brmasterorganicchemistry.com |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 5-Oxotridecanoic Acid + Methanol | Equilibrium reaction. libretexts.org |
| Saponification | NaOH or KOH, then H₃O⁺ | 5-Oxotridecanoic Acid + Methanol | Irreversible reaction forming a carboxylate salt intermediate. youtube.com |
Carbon-Carbon Bond Forming Reactions Involving the this compound Scaffold
The presence of the β-keto ester moiety in this compound makes its α-carbon a potent nucleophile upon deprotonation. This enolate can participate in a wide array of classic and modern carbon-carbon bond-forming reactions, which are fundamental to constructing more complex molecular architectures.
Alkylation and Acylation: The enolate of this compound is expected to readily undergo alkylation reactions with alkyl halides and acylation with acyl chlorides. These reactions, foundational in organic synthesis, allow for the introduction of diverse alkyl and acyl groups at the C4 position, further functionalizing the long aliphatic chain. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions like self-condensation. Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) are often employed for such transformations. nih.govresearchgate.net
Zinc Carbenoid-Mediated Chain Extension: A significant transformation applicable to the this compound scaffold is the zinc carbenoid-mediated chain extension, which converts β-keto esters into their corresponding γ-keto esters. organic-chemistry.orgorgsyn.org This reaction typically uses a reagent like diiodomethane (B129776) or 1,1-diiodoethane (B1619546) in the presence of diethylzinc. The reaction proceeds by extending the carbon chain by one or more carbons, specifically functionalizing the β-position relative to the ester. organic-chemistry.org This method is advantageous as it operates under mild conditions and avoids the need to pre-form and isolate sensitive enol ethers. orgsyn.org Research has shown this methodology to be effective for a variety of β-keto esters, with yields ranging from 67% to 88%. organic-chemistry.org
Table 1: Representative Yields for Zinc Carbenoid-Mediated Chain Extension of β-Keto Esters This table presents data for analogous β-keto ester systems to illustrate the typical efficiency of the reaction.
| β-Keto Ester Substrate | Carbenoid Source | Product Type | Yield (%) | Reference |
| Methyl 2-oxocyclopentanecarboxylate | EtZnCH₂I | γ-Keto Ester | 85 | organic-chemistry.org |
| Ethyl Benzoylacetate | EtZnCH₂I | γ-Keto Ester | 75 | organic-chemistry.org |
| Methyl 3-oxobutanoate | EtZnCH₂I | γ-Keto Ester | 78 | orgsyn.org |
| Ethyl 3-oxohexanoate | MeCHI₂/Et₂Zn | β-Methylated γ-Keto Ester | 88 | organic-chemistry.org |
Michael Addition: The enolate generated from this compound can act as a Michael donor in conjugate addition reactions. wikipedia.orgoregonstate.edu When reacted with α,β-unsaturated carbonyl compounds (Michael acceptors), it adds to the β-carbon, forming a new carbon-carbon bond and resulting in a 1,5-dicarbonyl compound. byjus.commasterorganicchemistry.com This reaction is a powerful tool for building complex carbon skeletons under relatively mild conditions. The reactivity and success of the Michael addition depend on the relative "softness" of the enolate nucleophile, which makes it ideal for attacking the "soft" electrophilic β-position of the Michael acceptor. oregonstate.edu
Aldol Reaction: The enolate of this compound can also participate in aldol reactions, attacking the carbonyl group of an aldehyde or another ketone. libretexts.orgwikipedia.org This reaction forms a β-hydroxy carbonyl compound, introducing a new stereocenter and significantly increasing molecular complexity. libretexts.org The subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated carbonyl system, a common motif in many natural products. pressbooks.pub
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is governed by the behavior of its β-dicarbonyl system. Mechanistic studies, often performed on analogous β-keto esters, provide deep insight into the pathways of these transformations.
Enolate Formation and Stability: The crucial first step in most C-C bond-forming reactions is the deprotonation of the α-carbon (C4) to form a resonance-stabilized enolate. byjus.com The negative charge is delocalized across the α-carbon and the two adjacent oxygen atoms, which significantly increases the acidity of the α-protons and the stability of the resulting conjugate base. The choice of base and solvent can influence the structure of the enolate (Z- vs. E-enolate) and its aggregation state, which can in turn affect the stereochemical outcome of subsequent reactions. researchgate.net For instance, the use of bulky bases like LiHMDS favors the formation of the kinetic enolate and minimizes self-condensation. nih.govresearchgate.net
Mechanism of Zinc Carbenoid-Mediated Chain Extension: The mechanism for the zinc carbenoid-mediated homologation of β-keto esters has been a subject of detailed investigation. organic-chemistry.orgnih.govnih.gov The proposed pathway involves several key steps:
Enolate Formation: The reaction is initiated by the deprotonation of the β-keto ester at the α-position by the organozinc reagent (e.g., diethylzinc), forming a zinc enolate. orgsyn.org
Cyclopropanation: The zinc enolate then reacts with the zinc carbenoid (e.g., EtZnCH₂I). It was initially proposed that this forms a classical donor-acceptor cyclopropane (B1198618) intermediate. nih.gov
Fragmentation and Rearrangement: This cyclopropane intermediate is unstable and undergoes fragmentation. This cleavage leads to the formation of a new organometallic intermediate, which is structurally similar to a Reformatsky intermediate. orgsyn.org
Protonation: The final γ-keto ester product is obtained upon aqueous workup, which protonates the organometallic intermediate. organic-chemistry.org
More recent density functional theory (DFT) calculations suggest the reaction may proceed through an alternative pathway involving a cyclopropane transition state rather than a stable cyclopropane intermediate. nih.govacs.org Regardless of the precise nature of the intermediate, the reaction reliably leads to the chain-extended product.
Mechanism of Michael and Aldol Reactions:
Michael Reaction: The mechanism involves the 1,4-nucleophilic addition of the this compound enolate to an α,β-unsaturated carbonyl compound. The reaction proceeds via a new enolate intermediate, which is then protonated by a proton source (like the solvent or a mild acid in the workup) to yield the final 1,5-dicarbonyl product. wikipedia.orgbyjus.com
Aldol Reaction: This reaction involves the nucleophilic attack of the enolate on an electrophilic carbonyl carbon. libretexts.org The attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated to give the neutral β-hydroxy carbonyl product. libretexts.org In base-catalyzed conditions, the reaction is reversible, while under acidic conditions, the reaction often proceeds with a subsequent dehydration step. wikipedia.orglibretexts.org
Advanced Analytical and Spectroscopic Characterization of Methyl 5 Oxotridecanoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of moderately polar, thermally labile molecules like Methyl 5-oxotridecanoate. wiley-vch.de This method allows for the transfer of ions from a solution into the gas phase, making it suitable for direct infusion analysis or as a detector for liquid chromatography. wiley-vch.dersc.org For this compound, ESI-MS is instrumental in determining its molecular weight with high accuracy.
In positive-ion mode, the compound is expected to be detected primarily as protonated molecules, [M+H]⁺, or as adducts with alkali metal ions, such as sodium [M+Na]⁺, which are often present as trace impurities in solvents or glassware. nih.gov Given the molecular formula C₁₄H₂₆O₃, the exact mass of this compound is 242.1882 g/mol . High-resolution mass spectrometry would aim to detect ions corresponding to this mass.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion (e.g., [M+H]⁺), can provide valuable structural information. acs.org The fragmentation patterns would help confirm the positions of the ester and ketone functional groups. Characteristic fragmentation would likely involve cleavages adjacent to the carbonyl groups. The analysis of long-chain keto acids and their derivatives by ESI-MS often reveals structurally significant fragment ions that can pinpoint the location of functional groups along the alkyl chain. acs.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester. vulcanchem.com
The two carbonyl groups absorb at slightly different frequencies, allowing for their distinction. The aliphatic ketone C=O stretching vibration typically appears in the range of 1700–1725 cm⁻¹. vulcanchem.comwpmucdn.com The ester C=O stretch is generally found at a higher wavenumber, between 1735 and 1750 cm⁻¹. docbrown.infogoogle.com The spectrum will also feature prominent C-O stretching vibrations from the ester group in the 1300–1000 cm⁻¹ region. docbrown.info Additionally, C-H stretching vibrations from the long alkyl chain and the methyl group of the ester will be visible just below 3000 cm⁻¹. spectroscopyonline.com
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyl C-H | Stretch | 2850–2960 | Medium to Strong |
| Ester C=O | Stretch | 1735–1750 | Strong |
| Ketone C=O | Stretch | 1700–1725 | Strong |
| Ester C-O | Stretch | 1000–1300 | Strong |
This table presents expected values based on typical ranges for the specified functional groups.
Chromatographic Separation and Detection Methods
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. etamu.edu As a fatty acid methyl ester (FAME), this compound is well-suited for GC-MS analysis. vulcanchem.comnih.gov The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, before they are detected and identified by the mass spectrometer. etamu.edumdpi.com
In a typical GC-MS analysis, the retention time of this compound is a key identifier, which depends on factors like the column type, temperature program, and carrier gas flow rate. etamu.edu Following elution from the column, electron ionization (EI) is commonly used, which generates a molecular ion (M⁺) and a reproducible fragmentation pattern that serves as a chemical fingerprint. Key fragmentation pathways for long-chain keto-esters include McLafferty rearrangements and alpha-cleavages adjacent to the carbonyl groups, which are highly useful for structural confirmation. researchgate.net Research has identified this compound as a component in biodiesel, where it was characterized using GC-MS. wu.ac.th
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. researchgate.netnih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govepa.gov The compound is separated from impurities based on its hydrophobicity. Detection can be achieved using a UV detector, although the carbonyl chromophore provides only weak absorbance. A more sensitive and specific approach is to couple the HPLC system to a mass spectrometer (LC-MS), which combines the separation power of HPLC with the detection capabilities of MS. nih.govacs.org HPLC is widely employed for the quantitative determination of a vast array of compounds in various fields, and validated methods provide high accuracy and precision. researchgate.netnih.govresearchgate.net This makes it an ideal method for quantifying this compound in different samples or for isolating it in high purity.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The application of X-ray crystallography to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality. Long-chain aliphatic compounds like this are often oils or low-melting solids at room temperature, which can make crystallization challenging. vulcanchem.com While extensive searches of crystallographic databases have been conducted, no public crystal structure for this compound has been found. If a suitable crystal could be obtained, this technique would offer unparalleled insight into its solid-state conformation, including the planarity of the ester group and the orientation of the alkyl chain relative to the ketone.
Occurrence, Biosynthesis, and Biotransformation of Methyl 5 Oxotridecanoate in Non Human Biological Systems
Natural Occurrence and Distribution in Environmental and Biological Samples
The detection of Methyl 5-oxotridecanoate across different biological and environmental matrices underscores its relevance in natural product chemistry and industrial processes. Its identification in plant extracts and biofuels highlights its presence at the intersection of natural and anthropogenic systems.
Identification in Plant Extracts (e.g., Opuntia dillenii oil)
Recent analytical studies of the volatile compounds in the seed oil of Opuntia dillenii, a species of prickly pear cactus, have positively identified the presence of this compound. asm.orgnih.gov In a 2024 study analyzing the volatile profiles of different varieties of Opuntia dillenii, this compound was quantified, showing varying concentrations among the samples. asm.orgnih.gov This discovery points to the natural synthesis of this compound within the plant kingdom, although the specific metabolic pathways leading to its formation in Opuntia dillenii have yet to be elucidated.
The following table summarizes the detection of this compound in a specific sample of Opuntia dillenii oil as reported in the literature.
| Compound Name | Concentration (Arbitrary Units) | Source |
| This compound | 4.40 ± 0.02 | asm.orgnih.gov |
Detection in Biofuels (e.g., Biodiesel)
This compound has also been identified as a component of biodiesel. A 2023 study involving the synthesis of a Metal-Organic Framework (MOF) catalyst for biodiesel production from coconut oil reported the presence of this compound in the resulting fatty acid methyl ester profile, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov Its presence, albeit as a minor component, is significant as it indicates that the transesterification process used to create biodiesel from certain feedstocks can either preserve or generate this particular keto ester. The specific precursors and reaction conditions that favor its formation during biodiesel production are subjects for further investigation.
The table below presents the identification of this compound in a biodiesel sample derived from coconut oil.
| Retention Time (min) | Area Percentage (%) | Compound Name |
| 19.866 | 0.94 | This compound |
Presence in Microbial Metabolomes
Currently, there is a notable absence of direct scientific literature identifying this compound as a metabolite in microbial cultures. While microorganisms are known producers of a vast array of fatty acids and their derivatives, including methyl ketones, specific detection of this C14 keto ester has not been reported. The metabolic engineering of bacteria like Escherichia coli has successfully led to the production of various methyl ketones, but these studies have primarily focused on compounds with the ketone group at the C2 position, such as 2-undecanone, 2-tridecanone, and 2-pentadecanone. Further research into the metabolomes of diverse microbial species is necessary to determine if this compound is a naturally occurring microbial product.
Putative Biosynthetic Pathways Leading to this compound
The precise biosynthetic pathways for this compound have not been explicitly detailed in scientific literature. However, based on known biochemical reactions, plausible routes can be hypothesized, likely involving the modification of fatty acid precursors.
Enzyme-Mediated Formation Mechanisms
The formation of this compound in biological systems is likely the result of a multi-step enzymatic process. A plausible hypothesis involves the oxidation of a fatty acid precursor, followed by methylation. The initial step would be the formation of the 5-keto functional group on a tridecanoic acid backbone. This could potentially occur through a mechanism analogous to fatty acid β-oxidation, where successive rounds of oxidation, hydration, and further oxidation introduce a keto group. However, in this case, the oxidation would need to occur at the C5 position rather than the typical C3 (β) position.
Following the formation of 5-oxotridecanoic acid, an esterification step would be required to produce the methyl ester. This reaction could be catalyzed by a methyltransferase enzyme, which would transfer a methyl group from a donor molecule, such as S-adenosyl methionine (SAM), to the carboxylic acid group of 5-oxotridecanoic acid. Alternatively, in certain contexts like biofuel production, the methylation is a result of a chemical transesterification process.
Precursor Incorporation and Labeling Studies
To date, specific precursor incorporation and labeling studies to elucidate the biosynthetic pathway of this compound have not been reported in the scientific literature. Such studies would be invaluable in confirming the hypothesized pathways. For instance, feeding an organism known to produce this compound with isotopically labeled fatty acids (e.g., ¹³C-labeled lauric acid or myristic acid) and tracking the incorporation of the label into the final product would provide direct evidence of the precursor molecules. Similarly, labeling studies with potential methyl donors like methionine could clarify the source of the methyl group in the ester. The absence of such experimental data means that the proposed biosynthetic routes remain speculative and await empirical validation.
Comparative Analysis with Known Metabolic Pathways for Oxo-Esters
The metabolism of oxo-esters like this compound in biological systems is understood by drawing parallels with established pathways for related compounds, primarily fatty acid esters and keto acids. The metabolic fate of such molecules typically involves a sequence of enzymatic reactions that modify their structure to facilitate energy production or biosynthesis of other compounds.
In general, the metabolism of an oxo-ester begins with the cleavage of the ester bond. This hydrolysis, catalyzed by esterase or lipase (B570770) enzymes, yields a carboxylic acid and an alcohol. arcjournals.orgresearchgate.net For this compound, this initial step would produce 5-oxotridecanoic acid and methanol (B129727).
The resulting keto acid, 5-oxotridecanoic acid, would then likely enter the β-oxidation pathway, a core process in fatty acid metabolism. nih.gov However, the presence of the ketone group at the C5 position necessitates additional enzymatic steps compared to the oxidation of a standard saturated fatty acid. The pathway might involve reduction of the ketone to a hydroxyl group, followed by dehydration and isomerization to shift the position of the unsaturation, ultimately allowing the molecule to be processed by the standard β-oxidation machinery. This process repetitively shortens the carbon chain, producing acetyl-CoA, which can then enter the Krebs cycle for energy generation. nih.gov
Ketone bodies themselves are a crucial part of energy metabolism, particularly during periods of fasting. nih.gov The metabolic pathways for ketone bodies, such as acetoacetate (B1235776) and (R)-β-hydroxybutyrate, involve their conversion back to acetyl-CoA in peripheral tissues. nih.gov While 5-oxotridecanoic acid is a more complex structure, its degradation would likely converge on these central metabolic routes.
The table below outlines a plausible metabolic sequence for this compound based on known pathways for similar compounds.
| Step | Reaction Type | Substrate | Enzyme Class (Putative) | Product(s) | Metabolic Context |
| 1 | Ester Hydrolysis | This compound | Esterase / Lipase | 5-Oxotridecanoic acid + Methanol | Initial breakdown of the ester |
| 2 | Ketone Reduction | 5-Oxotridecanoic acid | Ketoreductase | 5-Hydroxytridecanoic acid | Preparation for β-oxidation |
| 3 | β-Oxidation Spiral | 5-Hydroxytridecanoic acid and subsequent intermediates | Acyl-CoA synthetases, Dehydrogenases, Hydratases, Thiolases | Acetyl-CoA, Propionyl-CoA | Energy production (Krebs cycle) |
This table presents a hypothetical pathway based on established metabolic principles for oxo-acids and fatty acid esters.
Biotransformation and Biodegradation Studies of this compound
Specific microbial degradation pathways for this compound are not extensively detailed in scientific literature. However, the degradation of fatty acid methyl esters (FAMEs) by various microorganisms is well-documented and provides a strong model for its likely biotransformation. arcjournals.org Bacteria and fungi are known to produce extracellular lipases and esterases that hydrolyze the ester linkage of FAMEs as the initial step of degradation. arcjournals.orgrsc.org
The environmental fate of this compound is largely inferred from the behavior of FAMEs, which are generally considered to be readily biodegradable and have a low environmental impact. vertecbiosolvents.comocl-journal.org As naturally derived or synthesized esters from fats and oils, they are recognized as non-toxic and environmentally safe alternatives to petroleum-based products. ambujasolvex.competercremerna.com
The biodegradability of methyl esters in soil and aquatic environments is typically high. ocl-journal.org Microbial action is the primary driver of their degradation. arcjournals.org The persistence of these compounds is generally low, as they serve as a carbon source for a wide variety of microorganisms. However, certain structural features can influence the rate of degradation. For example, long-chain fatty acid esters may exhibit slower hydrolysis by microbial esterases compared to their short-chain counterparts, potentially increasing their persistence slightly. acs.org
This compound has been identified as an intermediate in the photocatalytic degradation of the pesticide parathion, indicating its transient existence during the breakdown of more complex environmental pollutants. researchgate.net This suggests that it is part of environmental cycling processes and is itself subject to further degradation.
Ecological Roles and Interactions of this compound
The known ecological roles of this compound are limited, but available research points to its existence as a naturally occurring volatile compound and as an intermediate in environmental degradation pathways.
One significant finding is the identification of this compound as a volatile organic compound (VOC) in the pulp and oil of the fruit from Opuntia dillenii, a species of cactus. researchgate.net VOCs in fruits play crucial roles in aroma, flavor, and ecological interactions, such as attracting seed dispersers or deterring herbivores. The presence of this compound suggests it may contribute to the chemical profile of the fruit, potentially influencing its interactions with other organisms.
Furthermore, its role as a transformation product in the degradation of synthetic compounds like pesticides highlights its participation in environmental biogeochemical cycles. researchgate.net As microorganisms and abiotic factors break down complex pollutants, intermediate compounds like this compound are formed and then further mineralized, eventually to carbon dioxide and water. This places the compound within the broader context of environmental detoxification and nutrient cycling.
Synthesis and Characterization of Methyl 5 Oxotridecanoate Derivatives and Analogs
Design Principles for Structural Modifications of the Methyl 5-Oxotridecanoate Core
The structural backbone of this compound offers three primary sites for modification: the C-5 ketone, the alkyl chain, and the methyl ester group. The design principles for modifying this core structure are guided by the objective of systematically altering its physicochemical properties, such as lipophilicity, steric bulk, and electronic characteristics. These modifications are crucial for exploring and optimizing the biological activity of the resulting derivatives in various non-human biological systems.
Key design considerations include:
Modulating Lipophilicity: The long alkyl chain of this compound imparts significant lipophilicity. Altering the chain length, introducing unsaturation (double or triple bonds), or adding polar functional groups can fine-tune this property. Increased lipophilicity may enhance membrane permeability in microbial targets, while introducing polar groups could improve solubility in aqueous environments.
Varying Steric Hindrance: Introducing bulky substituents at or near the reactive centers (C-5 ketone and methyl ester) can influence how the molecule interacts with biological targets. Steric hindrance can affect the binding affinity to enzymes or receptors and can also impact the metabolic stability of the compound.
Altering Electronic Effects: The ketone and ester functionalities are key electronic features. Modifications at these sites, such as converting the ketone to an oxime or hydrazone, or changing the ester to an amide, can alter the electron density and reactivity of the molecule. These changes can significantly impact the types of non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) the molecule can form with its target.
Synthetic Strategies for Producing Diverse Derivatives
Modifications at the C-5 Ketone Position
The ketone group at the C-5 position is a versatile handle for a variety of chemical transformations.
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This transformation introduces a hydroxyl group, which can serve as a hydrogen bond donor and significantly alter the polarity of the molecule.
Alkylation: The carbon atoms alpha to the ketone (C-4 and C-6) can be deprotonated with a strong base to form an enolate, which can then be alkylated with various alkyl halides. This allows for the introduction of diverse alkyl or functionalized chains at these positions.
Condensation Reactions: The ketone can react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. These reactions replace the carbonyl oxygen with a nitrogen-containing group, which can introduce new functionalities and alter the electronic properties and steric profile of the molecule.
Alterations of the Alkyl Chain Length and Saturation
The octyl chain of this compound can be modified to investigate the impact of chain length and saturation on biological activity.
Chain Elongation and Truncation: Analogs with shorter or longer alkyl chains can be synthesized from the corresponding oxo-carboxylic acids. For example, starting with 5-oxodecanoic acid or 5-oxopentadecanoic acid would yield analogs with different chain lengths.
Introduction of Unsaturation: Double or triple bonds can be introduced into the alkyl chain through various synthetic methods, such as elimination reactions of corresponding halo-alkanes or by using starting materials that already contain unsaturation. The presence of unsaturation introduces rigidity and can influence the molecule's conformation.
Derivatization of the Methyl Ester Group
The methyl ester group provides another site for structural diversification.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl, benzyl (B1604629) esters) through transesterification. nih.gov This reaction is typically catalyzed by an acid or a base and involves reacting this compound with an excess of the desired alcohol. nih.gov
Amidation: The ester can be converted to a primary, secondary, or tertiary amide by reaction with ammonia (B1221849) or a primary or secondary amine, respectively. This transformation replaces the ester oxygen with a nitrogen atom, introducing hydrogen bonding capabilities and altering the electronic nature of the carbonyl group.
Reduction to an Alcohol: The methyl ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride. This removes the carbonyl group and introduces a hydroxyl group at the end of the chain.
Comprehensive Spectroscopic Characterization of Novel Analogs
The structural elucidation of newly synthesized analogs of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. Key signals for this compound would include a singlet for the methyl ester protons, and various multiplets for the methylene (B1212753) protons along the carbon chain.
¹³C NMR spectroscopy reveals the number of different carbon environments in the molecule. The carbonyl carbons of the ketone and the ester would show characteristic downfield shifts.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester would be expected.
Table 1: Predicted Spectroscopic Data for this compound and a Hypothetical Derivative
| Compound | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (Predicted) |
| This compound | δ 3.67 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂CO-), 2.42 (t, 2H, -COCH₂-), 1.2-1.6 (m, 14H, -(CH₂)₇-), 0.88 (t, 3H, -CH₃) | δ 209 (-C=O, ketone), 174 (-C=O, ester), 51 (-OCH₃), 42, 35, 31, 29, 23, 22, 14 (alkyl carbons) | ~1740 cm⁻¹ (ester C=O), ~1715 cm⁻¹ (ketone C=O) |
| Methyl 5-hydroxytridecanoate | δ 3.67 (s, 3H, -OCH₃), 3.60 (m, 1H, -CH(OH)-), 2.30 (t, 2H, -CH₂COO-), 1.2-1.6 (m, 18H, alkyl protons), 0.88 (t, 3H, -CH₃) | δ 174 (-C=O, ester), 70 (-CH(OH)-), 51 (-OCH₃), 37, 34, 31, 29, 25, 22, 14 (alkyl carbons) | ~3400 cm⁻¹ (O-H), ~1740 cm⁻¹ (ester C=O) |
Note: The data in this table is predicted based on typical chemical shifts and absorption frequencies for the functional groups present and should be considered illustrative.
Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems (e.g., agrochemical targets, microbial interactions)
SAR studies aim to correlate the structural features of the synthesized analogs with their biological activity. For this compound derivatives, these studies could be conducted in agrochemical and microbial contexts.
Agrochemical Targets: Derivatives could be screened for activity as herbicides, insecticides, or plant growth regulators. For example, the lipophilicity of the alkyl chain could be a critical factor for penetration of the waxy cuticle of plants or the exoskeleton of insects. The nature of the functional group at the C-5 position could determine the specific interaction with a target enzyme or receptor.
Microbial Interactions: The antimicrobial activity of the analogs could be tested against a panel of bacteria and fungi. nih.gov The length of the alkyl chain is often a key determinant of antimicrobial activity in fatty acid derivatives, with a specific chain length often showing optimal activity. nih.govnih.gov Modifications to the polar head group (the ester and ketone/alcohol) would influence the interaction with microbial cell membranes and potential intracellular targets. nih.gov
Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs Against a Fungal Pathogen
| Analog | Modification | Lipophilicity (Predicted) | Antifungal Activity (MIC, µg/mL) |
| This compound | Parent Compound | High | 50 |
| Methyl 5-hydroxytridecanoate | Reduction of C-5 ketone | Moderately High | 75 |
| Methyl 5-oxodecanoate | Shorter alkyl chain | Moderate | 100 |
| Methyl 5-oxohexadecanoate | Longer alkyl chain | Very High | 25 |
| 5-Oxotridecanamide | Amidation of ester | High | 40 |
Note: This table presents hypothetical data to illustrate how SAR data might be organized and interpreted. MIC stands for Minimum Inhibitory Concentration, a lower value indicates higher activity.
The hypothetical data in Table 2 suggests that for this particular fungal target, higher lipophilicity (longer alkyl chain) correlates with increased antifungal activity. The conversion of the ketone to a hydroxyl group decreases activity, suggesting the ketone carbonyl may be important for the mechanism of action. Similarly, converting the ester to an amide results in a slight increase in activity, which could be due to the introduction of a hydrogen bond donating group.
Applications of Methyl 5 Oxotridecanoate in Non Clinical Research Domains
Investigation in Renewable Energy Feedstocks: Biodiesel and Bio-lubricants
Methyl 5-oxotridecanoate belongs to the family of fatty acid methyl esters (FAMEs), the primary chemical constituent of biodiesel. Research into FAMEs is central to the development of sustainable energy resources. While specific studies on this compound as a fuel are not widely documented, its properties can be inferred from extensive research on similar FAMEs derived from feedstocks like rapeseed, soy, and palm oil.
Biodiesel's advantages include its renewable nature, biodegradability, and lower emissions of particulates and sulfur compared to petroleum diesel. FAMEs are known to improve the lubricity of diesel fuel, which is beneficial for engine longevity. The presence of the ketone group in this compound could influence its combustion properties and stability, a subject for further investigation. However, a significant challenge for FAMEs is their performance in cold climates, as they can solidify at higher temperatures than conventional diesel. The long, saturated chain of this compound suggests its cold flow properties would need to be evaluated for practical application.
The research in this area focuses on optimizing the fatty acid profile of feedstocks to enhance fuel properties such as viscosity, cetane number, and oxidative stability. The potential synthesis of keto-esters like this compound from biomass could offer a pathway to novel biofuels with tailored properties.
| Property | Typical FAME (e.g., Palm Oil Methyl Ester) | ASTM D6751 Standard (B100) | EN 14214 Standard (B100) | Petroleum Diesel (No. 2) |
|---|---|---|---|---|
| Density at 15°C (kg/m³) | ~879 | - | 860 - 900 | ~850 |
| Kinematic Viscosity at 40°C (mm²/s) | ~4.35 | 1.9 - 6.0 | 3.5 - 5.0 | 1.9 - 4.1 |
| Flash Point (°C) | >170 | >130 | >120 | >52 |
| Cetane Number | >60 | >47 | >51 | 40 - 55 |
| Ester Content (% mass) | >98 | >96.5 | >96.5 | N/A |
Role as a Chemical Building Block in Organic Synthesis
The dual functionality of keto-esters makes them highly valuable intermediates in organic synthesis. They contain both electrophilic sites (the ketone and ester carbonyls) and nucleophilic sites (the alpha-carbons), allowing for a wide range of chemical transformations. This versatility positions compounds like this compound as powerful building blocks for the construction of more complex molecules.
The ketone functional group within the long aliphatic chain of this compound presents an opportunity for its use in polymer science. Research has demonstrated that monomers containing ketone moieties can be polymerized to create reactive polymer scaffolds. For instance, a methacrylate (B99206) monomer featuring a ketone side chain was synthesized and polymerized via reversible addition-fragmentation chain transfer (RAFT) polymerization, resulting in a well-defined polymer.
The ketone groups on these polymer backbones serve as handles for post-polymerization modification. They can undergo reactions like oxime ligation, allowing for the attachment of various molecules, including drugs or peptides, to create functionalized materials. This suggests that this compound, or a derivative, could be incorporated into polymers to create materials with tailored properties, such as advanced coatings, drug-delivery systems, or self-healing polymers. The field of poly(keto-esters) explores these possibilities, where the conversion of ketone groups to ester groups within a polymer backbone can confer biodegradability.
Keto-esters are frequently employed as key intermediates in the total synthesis of complex natural products. Their functional groups facilitate the strategic formation of carbon-carbon bonds and the introduction of stereocenters. Synthetic chemists utilize the reactivity of the keto group for aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions to construct intricate cyclic and polycyclic frameworks.
While no published total synthesis explicitly uses this compound, its structure is analogous to intermediates seen in numerous synthetic routes. The long eight-carbon chain (from C6 to C13) and the keto-ester functionality make it a potential synthon for macrocycles, alkaloids, or other complex lipids. Lipase-catalyzed reactions can also be used to produce chiral β-keto esters, which are valuable building blocks for natural product synthesis.
Research in Flavor and Fragrance Chemistry
The flavor and fragrance profiles of organic molecules are intrinsically linked to their chemical structures, including chain length and the nature and position of functional groups. Ketones and esters are two of the most important classes of compounds in the flavor and fragrance industry.
The odor of a ketone can vary dramatically with its molecular size; smaller ketones often have sharp, solvent-like smells, while larger, fatty ketones can possess pleasant fruity or floral aromas. For example, certain long-chain ketones are described as having rose-like scents. Similarly, esters are well-known for their characteristic fruity notes.
This compound combines both of these functional groups. Research on analogous compounds shows that the relative position of the carbonyl group is a critical determinant of odor perception by olfactory receptors. The C13 backbone of this compound places it in the range of larger molecules where fruity, waxy, or floral notes might be expected. The presence of the ketone at the 5-position and the terminal methyl ester would create a unique electronic and steric profile, making it a target for synthesis and sensory evaluation in flavor and fragrance research. Synthetic routes to flavoring ketones often involve steps like alkylation of β-ketoesters followed by decarboxylation, highlighting the utility of this compound class in the field.
| Compound Class | Example | Chain Length/Structure | Typical Odor Description |
|---|---|---|---|
| Small Aliphatic Ketone | Acetone | C3 | Sharp, Pungent, Solvent-like |
| Medium Aliphatic Ketone | 2-Heptanone | C7 | Fruity, Banana-like, Cheesy |
| Unsaturated Ketone | 1-Nonen-3-one | C9 | Mushroom-like |
| Large "Fatty" Ketone | Di-cetyl ketone | C33 | Rose-like |
| Aromatic Ketone | Raspberry Ketone | - | Fruity, Raspberry |
Catalytic Applications and Material Science Contributions
The reactivity of this compound makes it a substrate for various catalytic transformations. The ester group can undergo transesterification, a key reaction in biodiesel production and synthetic chemistry, which can be catalyzed by acids, bases, or enzymes. The ketone group can be selectively reduced to a secondary alcohol using catalysts like sodium borohydride (B1222165) or through catalytic hydrogenation, opening pathways to chiral alcohols and other derivatives.
In material science, the compound's relevance is tied to its role as a precursor for functional polymers, as detailed in section 7.2.1. Furthermore, palladium-catalyzed reactions of related β-keto esters have been extensively studied, involving processes like decarboxylation and the formation of palladium enolates, which are versatile intermediates for forming new C-C bonds. Similar catalytic strategies could potentially be applied to γ-keto esters like this compound to develop novel synthetic methodologies.
Environmental Remediation Research
As a fatty acid methyl ester (FAME), this compound is expected to be readily biodegradable. Research on the environmental fate of FAMEs from biodiesel spills indicates that these compounds undergo natural attenuation in soil and groundwater. The primary degradation pathway involves the microbial de-esterification of the FAME to form the corresponding free fatty acid (5-oxotridecanoic acid) and methanol (B129727). Both of these products are then typically metabolized by a wide array of microorganisms under aerobic and anaerobic conditions.
Studies have shown that the biodegradation of FAMEs in biodiesel can occur more rapidly than that of petroleum diesel. However, this rapid degradation can also lead to the depletion of electron acceptors (like oxygen or nitrate) and essential nutrients in the subsurface, which could potentially slow the degradation of other co-contaminants. The low aqueous solubility of long-chain FAMEs means they are likely to behave as a non-aqueous phase liquid (LNAPL) in the event of a release, limiting their mobility in groundwater. Therefore, research in this area suggests that natural attenuation is a significant process in controlling the environmental risks posed by compounds like this compound.
Future Research Directions and Unresolved Challenges in Methyl 5 Oxotridecanoate Studies
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The current synthesis of methyl 5-oxotridecanoate and related keto esters often relies on classical methods that may lack efficiency or generate significant waste. smolecule.com Future research must prioritize the development of green and sustainable synthetic routes. A major challenge lies in achieving high yields and selectivity while minimizing byproducts.
Atom economy , a concept central to green chemistry, will be a guiding principle in developing new synthetic protocols. acs.org Methodologies that maximize the incorporation of all starting materials into the final product are highly desirable. Research in this area could explore several promising avenues:
Catalytic Approaches: Investigating novel catalysts, such as ruthenium-based complexes, for the reductive synthesis from carboxylic acids and aldehydes or ketones could offer a more atom-economical alternative to traditional methods. acs.org
Enzymatic Synthesis: The use of lipases for transesterification reactions presents a mild and highly selective method for producing chiral β-keto esters, a strategy that could be adapted for γ-keto esters like this compound. google.com
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
| Synthetic Approach | Potential Advantages | Key Research Challenges | Relevant Analogs/Methods |
|---|---|---|---|
| Ruthenium-Catalyzed Reductive Esterification | High atom economy, use of readily available starting materials. acs.org | Catalyst stability and cost, optimization for long-chain substrates. | Synthesis of various esters from aldehydes/ketones and carboxylic acids. acs.org |
| Lipase-Catalyzed Transesterification | High chemo- and stereoselectivity, mild reaction conditions. google.com | Enzyme stability, substrate specificity for γ-keto esters. | Synthesis of optically active β-keto esters. google.com |
| Oxidative Methods | Direct conversion of hydrocarbons or alcohols. organic-chemistry.org | Controlling the position of oxidation, avoiding over-oxidation. | Synthesis of α-keto esters from α-hydroxy acids or alkenes. organic-chemistry.org |
| Cross-Coupling Reactions | Modular and convergent synthesis. | Development of suitable coupling partners and catalysts. | Decarboxylative Claisen condensation for β-keto esters. organic-chemistry.org |
Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
While this compound's structure is known, its natural origin, if any, is completely unresolved. Its structural similarity to microbial oxylipins suggests it could be a product of natural metabolic pathways, though no direct evidence of its natural production has been reported. smolecule.com A significant challenge for future research is to determine if this compound is a natural product and, if so, to elucidate the biosynthetic pathways responsible for its formation.
Research in this domain would likely involve:
Metabolomic Screening: Extensive screening of microbial, plant, and marine organisms to identify natural sources of this compound.
Isotopic Labeling Studies: Once a producing organism is identified, feeding experiments with labeled precursors (e.g., ¹³C- or ²H-labeled fatty acids) can trace the metabolic route to the final product.
Gene Discovery and Characterization: Identifying and characterizing the enzymes (e.g., oxidases, dehydrogenases, esterases) involved in the biosynthetic pathway. This could draw parallels to known pathways like the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces precursors for various lipids and terpenes. plos.orgresearchgate.net
Understanding the regulatory mechanisms controlling its production would be a subsequent step, involving the study of gene expression and the influence of environmental factors on the biosynthetic pathway.
Discovery of Undiscovered Biological Roles in Diverse Ecosystems
The biological function of this compound is currently unknown. Its structure as a fatty acid derivative with a ketone functional group suggests several plausible, yet unproven, biological roles. Future research should focus on exploring these possibilities in various biological contexts.
Potential areas of investigation include:
Pheromonal Activity: Many esters and ketones serve as signaling molecules (pheromones) in insects and other animals. Investigating its role in chemical communication is a logical starting point.
Antimicrobial or Antifungal Activity: Fatty acid derivatives are known components of defense mechanisms in many organisms. Screening this compound for activity against a panel of pathogenic bacteria and fungi could reveal such a role.
Metabolic Intermediate: It could be an intermediate in the catabolism or anabolism of longer-chain fatty acids or other complex lipids.
Systematic biological screening and ecological studies will be crucial to uncover any bioactivity and understand its relevance in natural systems.
Innovation in Catalytic Applications and Sustainable Chemical Processes
The unique structure of this compound, containing both a ketone and an ester group, makes it a potentially versatile molecule in catalysis and sustainable chemistry. Future research could unlock its utility as a building block or a catalyst itself.
Unresolved challenges and research opportunities include:
As a Platform Chemical: Investigating its conversion into more valuable chemicals. For example, the ketone group can be reduced to an alcohol, and the ester can be hydrolyzed or transesterified, leading to a variety of derivatives with potential applications in polymers, surfactants, or lubricants. chemistrysteps.com
In Organocatalysis: The ketone functionality could potentially be exploited in organocatalytic reactions, for instance, as a component in reactions proceeding through enamine or enolate intermediates. researchgate.net
Sustainable Solvents: Exploring its properties as a biodegradable, bio-based solvent for chemical reactions.
The development of catalytic systems that can selectively transform one functional group in the presence of the other will be a key challenge in harnessing its full synthetic potential.
Advanced Computational Modeling and Chemoinformatic Predictions for Oxo-Ester Chemistry
Computational chemistry and chemoinformatics offer powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery. Future research in this area can address several fundamental questions about oxo-ester chemistry.
Key research directions include:
Reactivity Modeling: Using quantum mechanical calculations to understand the relative reactivity of the ketone and ester groups toward various nucleophiles and electrophiles. acs.org Such studies can help predict reaction outcomes and design more efficient synthetic routes.
Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of this compound and related compounds. nih.gov This could aid in the targeted search for biological functions.
Catalyst Design: Computationally screening potential catalysts for the synthesis or transformation of this compound, optimizing for efficiency and selectivity.
| Computational Method | Research Goal | Predicted Outcome/Insight | Relevance to this compound |
|---|---|---|---|
| Quantum Mechanics (e.g., DFT) | Elucidate reaction mechanisms and transition states. acs.org | Activation energies, reaction pathways, and relative reactivity of functional groups. | Guiding the development of selective synthetic transformations. |
| Molecular Dynamics (MD) Simulations | Study interactions with biological macromolecules (e.g., enzymes, receptors). | Binding affinities, conformational changes, and potential biological targets. | Hypothesizing and testing potential biological roles. |
| QSAR/Chemoinformatics | Predict biological activity or physical properties based on structure. nih.gov | Correlation between molecular descriptors and properties like antimicrobial activity or boiling point. | Prioritizing experimental screening and synthesis of derivatives. |
By integrating advanced computational modeling with experimental validation, a deeper and more predictive understanding of the chemistry and potential of this compound can be achieved, paving the way for its eventual application in science and industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Methyl 5-oxotridecanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 5-oxotridecanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization involves monitoring reaction progress using thin-layer chromatography (TLC) to track intermediates and adjusting parameters like temperature (60–80°C), stoichiometry (excess methanol), and catalyst concentration. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Validate purity using GC-MS or HPLC .
Q. How should researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key characterization steps include:
- Spectroscopy : NMR (¹H, ¹³C) to confirm ester functional groups and alkyl chain structure.
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) for melting points and vapor pressure measurements using Antoine equation parameters (log₁₀(P) = A − B/(T + C)) .
- Chromatography : GC retention indices for cross-referencing with databases like NIST Chemistry WebBook.
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Methodological Answer : Document reagent sources (e.g., Sigma-Aldryl for 5-oxotridecanoic acid), catalyst purity, and solvent grades. Standardize protocols for reaction quenching (e.g., NaHCO₃ wash to neutralize acid) and drying agents (anhydrous MgSO₄). Publish detailed supplemental materials, including raw spectral data and TLC conditions, to align with open science principles .
Advanced Research Questions
Q. How can contradictory data in the literature on this compound’s thermodynamic properties be resolved?
- Methodological Answer : Discrepancies in boiling points or enthalpies of vaporization may arise from measurement techniques (e.g., static vs. dynamic methods). To resolve conflicts:
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., NIST vs. academic labs) and assess instrument calibration protocols.
- Computational Validation : Use group contribution methods (e.g., Joback-Reid) or DFT calculations to predict properties and cross-validate experimental results .
- Uncertainty Quantification : Report confidence intervals for measurements (e.g., ±0.8 kJ/mol for ΔvapH) .
Q. What advanced spectroscopic techniques are suitable for studying this compound’s reactivity in complex mixtures?
- Methodological Answer : For reaction monitoring:
- In Situ FTIR : Track carbonyl group transformations during oxidation or hydrolysis.
- LC-MS/MS : Identify degradation products in environmental or biological matrices.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., hydrazones) to confirm stereoelectronic effects .
Q. How can mechanistic studies on this compound’s biological or catalytic roles be designed?
- Methodological Answer : For biological studies:
- Enzyme Assays : Incubate with lipases (e.g., Candida antarctica) to study ester cleavage kinetics.
- Isotopic Labeling : Use ¹³C-labeled methanol to trace metabolic pathways in microbial systems.
For catalytic applications (e.g., biodiesel additives): - Kinetic Modeling : Apply Arrhenius plots to assess temperature-dependent reaction rates.
- Surface Analysis : Use SEM-EDS to characterize catalyst interactions .
Data Presentation and Interpretation
Q. What statistical methods are recommended for analyzing this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Multivariate Regression : Correlate chain length/substituent effects (e.g., logP, polar surface area) with bioactivity or thermal stability.
- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or chromatographic datasets.
- Error Propagation : Calculate uncertainties in derived parameters (e.g., IC₅₀) using Monte Carlo simulations .
Q. How should researchers address ethical considerations in studies involving this compound derivatives?
- Methodological Answer : For biomedical applications:
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀) and ecotoxicity (Daphnia magna assays).
- Institutional Review : Submit protocols to ethics committees for studies involving human cell lines or animal models.
- Data Transparency : Disclose conflicts of interest and provide raw data for independent validation .
Tables for Key Thermodynamic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point (°C) | 310–315 | Reduced-pressure GC | |
| ΔvapH (kJ/mol) | 86.6 ± 0.8 | Static vapor pressure | |
| Melting Point (°C) | 45–48 | DSC | |
| logP (Octanol-Water) | 5.2 | Shake-flask method |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
